molecular formula C7H7BrN2O2S B13483172 6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione

6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione

Cat. No.: B13483172
M. Wt: 263.11 g/mol
InChI Key: VQJACXYVKRONQK-UHFFFAOYSA-N
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Description

6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is a chemical compound with the molecular formula C7H7BrN2O2S and a molecular weight of 263.1117 g/mol . This compound is part of the benzothiadiazine family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the reaction of 2-aminobenzenesulfonamide with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and substituted benzothiadiazines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is unique due to its specific bromine substitution and the presence of the benzothiadiazine core. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C7H7BrN2O2S

Molecular Weight

263.11 g/mol

IUPAC Name

6-bromo-3,4-dihydro-1H-2λ6,1,3-benzothiadiazine 2,2-dioxide

InChI

InChI=1S/C7H7BrN2O2S/c8-6-1-2-7-5(3-6)4-9-13(11,12)10-7/h1-3,9-10H,4H2

InChI Key

VQJACXYVKRONQK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)NS(=O)(=O)N1

Origin of Product

United States

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